molecular formula C23H25IN2O2 B12722753 Iodolevetimide CAS No. 119477-44-0

Iodolevetimide

Cat. No.: B12722753
CAS No.: 119477-44-0
M. Wt: 488.4 g/mol
InChI Key: WJLRTFJPHDSXAF-QHCPKHFHSA-N
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Description

Iodolevetimide is a compound known for its role in binding to muscarinic receptors in the heart. It is the pharmacologically inactive enantiomer of iododexetimide.

Preparation Methods

The synthesis of iodolevetimide involves electrophilic iododesilylation. The process typically uses sodium iodide in trifluoroacetic acid as the solvent and chloramine-T as the oxidizing agent. The reaction is followed by N-methylation using methyl iodide. The radiotracers are then purified using semi-preparative high-performance liquid chromatography (HPLC) with radiochemical yields of approximately 80% .

Chemical Reactions Analysis

Iodolevetimide undergoes several types of chemical reactions, including:

    Electrophilic Iododesilylation:

    N-Methylation: This reaction involves the addition of a methyl group to the nitrogen atom in the molecule using methyl iodide.

Common reagents used in these reactions include sodium iodide, trifluoroacetic acid, chloramine-T, and methyl iodide. The major products formed from these reactions are this compound and its radiolabeled derivatives .

Scientific Research Applications

Iodolevetimide has several scientific research applications, including:

Mechanism of Action

Iodolevetimide exerts its effects by binding to muscarinic receptors in the heart. as the pharmacologically inactive enantiomer, it demonstrates very low myocardial retention and non-specific binding. This stereoselectivity is crucial for distinguishing between active and inactive enantiomers in receptor binding studies .

Comparison with Similar Compounds

Iodolevetimide is often compared with its active enantiomer, iododexetimide. While iododexetimide shows high affinity and specific binding to muscarinic receptors, this compound does not exhibit significant myocardial retention. This distinction is important for imaging studies where specific receptor binding is required .

Similar Compounds

Properties

CAS No.

119477-44-0

Molecular Formula

C23H25IN2O2

Molecular Weight

488.4 g/mol

IUPAC Name

(3R)-3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione

InChI

InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m0/s1

InChI Key

WJLRTFJPHDSXAF-QHCPKHFHSA-N

Isomeric SMILES

C1CN(CCC1[C@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I

Origin of Product

United States

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